molecular formula C15H25Cl2N3O B13746852 6'-Chloro-2-(2-(diethylamino)ethyl)amino-o-acetotoluidide hydrochloride CAS No. 102489-49-6

6'-Chloro-2-(2-(diethylamino)ethyl)amino-o-acetotoluidide hydrochloride

Cat. No.: B13746852
CAS No.: 102489-49-6
M. Wt: 334.3 g/mol
InChI Key: XETJHBZYUJUNLX-UHFFFAOYSA-N
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Description

2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride is a complex organic compound that belongs to the class of organic compounds known as monoalkylamines. These compounds contain a primary aliphatic amine group. This compound is notable for its unique structure, which includes a chloro-substituted aniline ring and a diethylazanium group.

Preparation Methods

The synthesis of 2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-6-methylaniline, which is then reacted with various reagents to introduce the oxoethyl and aminoethyl groups. The final step involves the formation of the diethylazanium chloride salt. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.

Scientific Research Applications

2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride can be compared with other similar compounds such as:

    2-Chloro-6-methylaniline: A precursor in the synthesis of the compound.

    2-Amino-3-chlorotoluene: Another chloro-substituted aniline with similar properties.

    6-Chloro-o-toluidine: A related compound with a different substitution pattern on the aniline ring.

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making 2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride unique in its applications and properties.

Properties

CAS No.

102489-49-6

Molecular Formula

C15H25Cl2N3O

Molecular Weight

334.3 g/mol

IUPAC Name

2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazanium;chloride

InChI

InChI=1S/C15H24ClN3O.ClH/c1-4-19(5-2)10-9-17-11-14(20)18-15-12(3)7-6-8-13(15)16;/h6-8,17H,4-5,9-11H2,1-3H3,(H,18,20);1H

InChI Key

XETJHBZYUJUNLX-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCNCC(=O)NC1=C(C=CC=C1Cl)C.[Cl-]

Origin of Product

United States

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